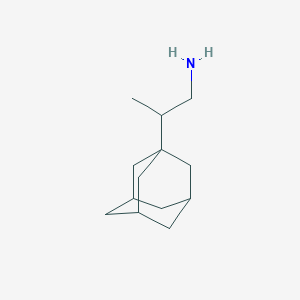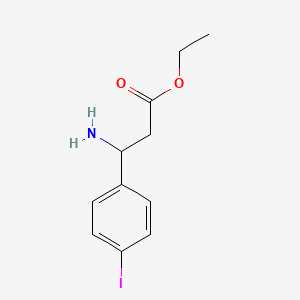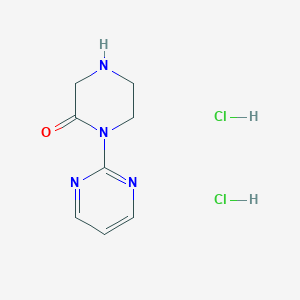
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a chemical compound belonging to the family of piperazine derivatives. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline powder form and has the molecular formula C10H14Cl2N4O with a molecular weight of 288.15 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride typically involves the condensation of pyrimidine derivatives with piperazine. The reaction conditions often include temperatures ranging from 25-40°C . The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a derivatization reagent for carboxyl groups on peptides and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anxiolytic and neuroprotective agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Buspirone: An anxiolytic agent that is metabolized to 1-(2-Pyrimidinyl)piperazine.
Dasatinib: An anticancer agent with a similar piperazine structure.
Eptapirone: An anxiolytic compound with structural similarities.
Uniqueness
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is unique due to its specific receptor interactions and its potential applications in both therapeutic and industrial contexts. Its ability to act on multiple receptor types makes it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C8H12Cl2N4O |
|---|---|
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
1-pyrimidin-2-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H10N4O.2ClH/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8;;/h1-3,9H,4-6H2;2*1H |
Clé InChI |
PXNHUGKFDPNKKF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=NC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


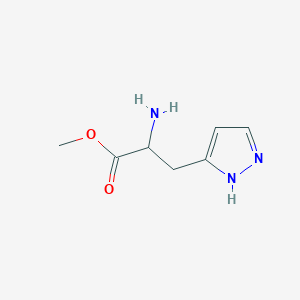
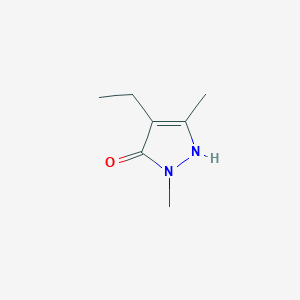

![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
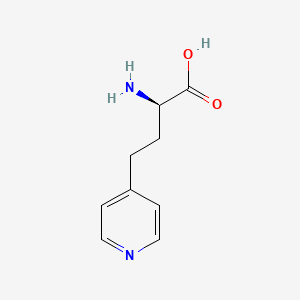

![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)
![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)


